molecular formula C20H16N2O4 B278271 N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide

Numéro de catalogue B278271
Poids moléculaire: 348.4 g/mol
Clé InChI: PXALAALVKOTODP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide, also known as MBX-2982, is a potent and selective GPR119 agonist that has shown promising results in the treatment of type 2 diabetes. This compound belongs to the class of benzoxazole derivatives and has a unique chemical structure that makes it a potential candidate for the development of novel therapeutic agents.

Mécanisme D'action

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide acts as a potent and selective agonist of GPR119, which leads to the activation of downstream signaling pathways that promote insulin secretion and glucose uptake. It has been shown to increase the release of GLP-1 and other incretin hormones, which in turn stimulate insulin secretion from pancreatic beta cells. Additionally, this compound has been shown to enhance glucose uptake in skeletal muscle and adipose tissue, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes. It has also been shown to reduce fasting glucose levels and improve glycemic control in clinical trials. In addition to its effects on glucose homeostasis, this compound has been shown to have beneficial effects on lipid metabolism and body weight.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide is its selectivity for GPR119, which reduces the risk of off-target effects. Additionally, this compound has a unique chemical structure that makes it a potential candidate for the development of novel therapeutic agents. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Orientations Futures

There are several potential future directions for the development of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide and related compounds. One area of focus is the optimization of the pharmacokinetic properties of this compound to improve its efficacy and reduce the need for frequent dosing. Additionally, there is a need for further studies to elucidate the mechanisms underlying the effects of this compound on glucose homeostasis and lipid metabolism. Finally, there is a potential for the development of combination therapies that target multiple pathways involved in the pathogenesis of type 2 diabetes.
In conclusion, this compound is a promising compound that has shown potential for the development of novel therapeutic agents for the treatment of type 2 diabetes. Its unique chemical structure and selectivity for GPR119 make it a potential candidate for further optimization and development. Further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.

Méthodes De Synthèse

The synthesis of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide involves a multi-step process that starts with the reaction of 2-methylphenylboronic acid with 5-bromo-2-methoxybenzoic acid in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki coupling reaction with 2-furoic acid, followed by the addition of a furfuryl amine derivative to yield the final product.

Applications De Recherche Scientifique

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. GPR119 is a G protein-coupled receptor that is predominantly expressed in pancreatic beta cells and intestinal L cells. Activation of this receptor leads to the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion and improve glucose homeostasis.

Propriétés

Formule moléculaire

C20H16N2O4

Poids moléculaire

348.4 g/mol

Nom IUPAC

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C20H16N2O4/c1-12-5-6-13(10-15(12)21-19(23)18-4-3-9-25-18)20-22-16-11-14(24-2)7-8-17(16)26-20/h3-11H,1-2H3,(H,21,23)

Clé InChI

PXALAALVKOTODP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)NC(=O)C4=CC=CO4

SMILES canonique

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)NC(=O)C4=CC=CO4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.